molecular formula C24H28N6O2 B10923235 N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-6-(4-methoxyphenyl)-N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-6-(4-methoxyphenyl)-N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10923235
M. Wt: 432.5 g/mol
InChI Key: FUOMVBURMASGJC-UHFFFAOYSA-N
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Description

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-6-(4-methoxyphenyl)-N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-6-(4-methoxyphenyl)-N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of various substituents. Common reagents used in these reactions include alkyl halides, amines, and carboxylic acids. The reaction conditions often involve the use of catalysts such as palladium or nickel to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-6-(4-methoxyphenyl)-N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-6-(4-methoxyphenyl)-N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets in the body. The compound binds to enzymes or receptors, modulating their activity and leading to the desired therapeutic effect. The exact molecular pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-6-(4-methoxyphenyl)-N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other pyrazole derivatives, such as:

Properties

Molecular Formula

C24H28N6O2

Molecular Weight

432.5 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-6-(4-methoxyphenyl)-N,1,3-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H28N6O2/c1-7-30-14-18(15(2)27-30)13-28(4)24(31)20-12-21(17-8-10-19(32-6)11-9-17)25-23-22(20)16(3)26-29(23)5/h8-12,14H,7,13H2,1-6H3

InChI Key

FUOMVBURMASGJC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CN(C)C(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=C(C=C4)OC

Origin of Product

United States

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